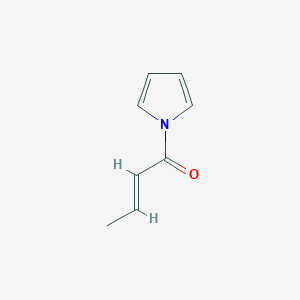

(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one

Description

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

(E)-1-pyrrol-1-ylbut-2-en-1-one |

InChI |

InChI=1S/C8H9NO/c1-2-5-8(10)9-6-3-4-7-9/h2-7H,1H3/b5-2+ |

InChI Key |

SAFZJFJSZZPBOE-GORDUTHDSA-N |

Isomeric SMILES |

C/C=C/C(=O)N1C=CC=C1 |

Canonical SMILES |

CC=CC(=O)N1C=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one can be achieved through several methods, including:

Aldol Condensation: This method involves the reaction of pyrrole with an appropriate aldehyde or ketone under basic conditions to form the enone structure.

Wittig Reaction: The Wittig reaction can be used to form the double bond by reacting a phosphonium ylide with a carbonyl compound.

Heck Reaction: This palladium-catalyzed coupling reaction can be employed to form the carbon-carbon double bond between a halogenated pyrrole and an olefin.

Industrial Production Methods

Industrial production of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one may involve large-scale versions of the above synthetic routes, optimized for yield and purity. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring or the enone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the potential of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one as an antioxidant and anti-inflammatory agent. In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of lipoxygenase, an enzyme implicated in inflammatory processes. The compound's ability to scavenge free radicals suggests its utility in developing therapeutic agents for conditions associated with oxidative stress .

Drug Development

The compound has been evaluated for its drug-likeness based on Lipinski's rule of five, indicating favorable pharmacokinetic properties. This positions (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one as a promising lead for the synthesis of more effective drug hybrids targeting various diseases, including cancer and neurodegenerative disorders .

Materials Science

Polymerization Catalyst

In materials science, (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one is explored as a catalyst in polymerization reactions. Its pyrrole structure allows it to facilitate the formation of polymers with unique properties, enhancing the mechanical strength and thermal stability of the resultant materials. This application is particularly relevant in the development of advanced composites used in aerospace and automotive industries .

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Balabani et al. synthesized various derivatives of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one and assessed their biological activities. The results indicated that certain modifications to the structure significantly enhanced antioxidant activity compared to the parent compound. This case underscores the importance of structural optimization in drug design .

Case Study 2: Application in Antitumor Agents

Another notable application is in the development of antitumor agents. Research has shown that compounds derived from (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one can inhibit key enzymes involved in tumor growth. For instance, derivatives have been tested against various cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells, which is crucial for minimizing side effects during cancer treatment .

Data Tables

Mechanism of Action

The mechanism of action of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share the α,β-unsaturated ketone core but differ in substituents, leading to divergent properties:

Electronic and Reactivity Differences

- Pyrrole vs. Cyclohexenyl Substituents: The pyrrole group in (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one donates electron density via resonance, polarizing the enone system and increasing susceptibility to nucleophilic attack. In contrast, trans-δ-Damascone’s cyclohexenyl group is electron-neutral, prioritizing hydrophobic interactions and volatility for fragrance applications.

Aromatic vs. Aliphatic Substituents :

Compounds like 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one exhibit extended π-conjugation, enabling applications in optoelectronics. The pyrrole derivative’s smaller aromatic system limits conjugation but improves solubility for biological systems.

Crystallographic and Structural Insights

While crystallographic tools like SHELX and WinGX are critical for structural determination, the pyrrole derivative’s smaller substituents likely yield less complex crystal packing compared to bulky analogues like 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one, which shows pronounced planar stacking.

Biological Activity

(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one, a pyrrole derivative, has garnered attention in recent years due to its diverse biological activities. This compound, characterized by its unique structure, has been studied for its potential applications in medicinal chemistry, particularly in the fields of neuroprotection, anti-cancer activity, and antimicrobial properties.

Structure and Properties

The chemical structure of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one can be represented as follows:

This compound features a pyrrole ring, which is known for its ability to interact with various biological targets due to its electron-rich nature.

1. Neuroprotective Effects

Recent studies have indicated that (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one exhibits neuroprotective properties. It has shown promise in protecting neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases. The compound's ability to scavenge free radicals contributes to its protective effects on neuronal cells.

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one inhibits the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression. For instance, one study reported an IC50 value of approximately 15 µM against human breast cancer cells, indicating moderate potency .

3. Antimicrobial Properties

The antimicrobial activity of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one has been assessed against several bacterial strains. It exhibited significant inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL . This suggests potential applications in treating bacterial infections.

Case Study 1: Neuroprotection in Zebrafish Models

A study investigated the neuroprotective effects of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one using zebrafish models of epilepsy. The results indicated that treatment with the compound significantly reduced seizure frequency and severity, highlighting its potential as a therapeutic agent for epilepsy .

Case Study 2: Anticancer Activity in Breast Cancer Cells

In another study focused on breast cancer cells, (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one was shown to induce apoptosis through the activation of caspase pathways. The compound's ability to modulate key apoptotic proteins was linked to its anticancer efficacy, providing insights into its mechanism of action .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves enone formation via aldol condensation or bromination of precursor ketones. For example, bromination of 1-(1H-pyrrol-1-yl)ethanone (a related structure) using bromine in acetic acid or dichloromethane at room temperature is a viable approach . Optimization may require adjusting solvent polarity, temperature (e.g., 25–40°C), and stoichiometry to enhance yield. Monitoring via TLC or GC-MS is critical to track intermediate formation.

Q. How is the stereochemistry of the α,β-unsaturated ketone (enone) confirmed in this compound?

- Methodological Answer : The (E)-configuration can be validated using NMR spectroscopy. The coupling constant (J) between the enone protons (typically 12–16 Hz for trans-configuration) in ¹H NMR confirms stereochemistry. X-ray crystallography, employing software like SHELXL and visualization tools like ORTEP-3 , provides definitive proof (e.g., bond angles and torsion angles) .

Q. What spectroscopic techniques are essential for characterizing (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one?

- Methodological Answer :

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹).

- ¹H/¹³C NMR : Identify pyrrole ring protons (δ 6.0–7.0 ppm) and enone protons (δ 6.5–7.5 ppm).

- GC-MS/HPLC : Assess purity and molecular ion peaks .

- X-ray Diffraction : Resolve crystal packing and bond lengths .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Solvent effects (PCM models) and transition-state analysis (IRC) refine activation energy barriers. Compare results with experimental kinetic data from reactions with dienes like furan .

Q. What strategies resolve contradictions in catalytic hydrogenation data for α,β-unsaturated pyrrole derivatives?

- Methodological Answer : Conflicting hydrogenation outcomes (e.g., over-reduction vs. selective ketone preservation) may arise from catalyst choice (Pd/C vs. PtO₂) or solvent polarity. Design a DOE (Design of Experiments) varying pressure (1–5 atm H₂), temperature (25–80°C), and catalyst loading (1–5 wt%). Analyze products via ¹H NMR and GC-MS to identify optimal conditions .

Q. How does substituent variation on the pyrrole ring affect the compound’s bioactivity?

- Methodological Answer : Synthesize analogs (e.g., methyl-, bromo-, or nitro-substituted pyrroles) and evaluate pharmacological properties. Use in vitro assays (e.g., lipid peroxidation inhibition or antimicrobial activity ). Correlate electronic effects (Hammett σ values) with bioactivity trends via QSAR modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.